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Ethyl methylthiophene-3-carboxylic acid

Cat. No.: B376129
M. Wt: 409.5g/mol
InChI Key: FVZXEUFIYZUVQD-UHFFFAOYSA-N
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Description

General Significance of Thiophene (B33073) Derivatives in Chemical Science

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a privileged scaffold in drug discovery and materials science. nih.govresearchgate.net Its structural similarity to benzene (B151609) allows it to act as a bioisostere, a substituent or group with similar physical or chemical properties that can be used to modify the biological activity of a compound. nih.gov This has led to the incorporation of the thiophene nucleus into a wide array of pharmaceuticals, including anti-inflammatory agents, antibiotics, and anticancer drugs. nih.govresearchgate.net

In the realm of materials science, thiophene-based polymers and oligomers are prized for their electronic properties. They are key components in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). thieme-connect.comdtic.mil The sulfur atom in the thiophene ring plays a crucial role in the electronic structure of these materials, facilitating charge transport and influencing their optical properties. thieme-connect.com The versatility of thiophene chemistry allows for the fine-tuning of these properties through the introduction of various functional groups, making thiophenes a versatile platform for the design of novel organic materials. dtic.mil

Structural Framework of Ethyl Methylthiophene-3-carboxylic Acid and Analogues

This compound is a disubstituted thiophene derivative. The core structure consists of a thiophene ring with a methyl group (-CH₃) and an ethyl carboxylate group (-COOCH₂CH₃) attached to it. The numbering of the thiophene ring starts from the sulfur atom (position 1). The position of the methyl group relative to the ethyl carboxylate at position 3 can vary, leading to three possible isomers:

Ethyl 2-methylthiophene-3-carboxylate

Ethyl 4-methylthiophene-3-carboxylate

Ethyl 5-methylthiophene-3-carboxylate

The position of the methyl group significantly influences the electronic and steric properties of the molecule, which in turn affects its reactivity and potential applications.

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Known Properties/Synthesis Highlights
Ethyl 2-methylthiophene-3-carboxylateNot available in search resultsC₈H₁₀O₂S170.23A safe and efficient synthesis process has been developed, avoiding the use of strong bases like n-butyllithium. researchgate.net
Ethyl 4-methylthiophene-3-carboxylateNot available in search resultsC₈H₁₀O₂S170.23Data not specifically available in search results.
Ethyl 5-methylthiophene-3-carboxylateNot available in search resultsC₈H₁₀O₂S170.23Data not specifically available in search results.

Analogues of this compound often feature additional substituents on the thiophene ring, which can further modulate their properties. A common and well-studied class of analogues are the amino-substituted derivatives. For example, ethyl 2-amino-4-methylthiophene-3-carboxylate is a versatile intermediate in the synthesis of various biologically active molecules. nih.gov

Analogue NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Research Findings
Ethyl 2-amino-4-methylthiophene-3-carboxylate43088-42-2C₈H₁₁NO₂S185.24Synthesized via Gewald reaction; its crystal structure reveals intramolecular hydrogen bonding. nih.gov Serves as a building block for pharmaceuticals targeting neurological disorders. dtic.mil
Ethyl 2-amino-5-methylthiophene-3-carboxylate4815-32-1C₈H₁₁NO₂S185.24Utilized in the synthesis of anti-inflammatory and antimicrobial agents. thermofisher.com

Current Research Perspectives and Emerging Trends for Thiophene Esters

The field of thiophene chemistry is dynamic, with ongoing research focused on developing novel synthetic methodologies and exploring new applications for thiophene-based compounds. nih.gov A significant trend is the development of more efficient and sustainable synthetic routes to functionalized thiophenes. This includes the use of modern synthetic techniques such as microwave-assisted synthesis and green chemistry approaches to minimize waste and improve reaction efficiency. researchgate.net

In medicinal chemistry, there is a growing interest in the design and synthesis of thiophene derivatives with targeted biological activities. nih.gov Researchers are exploring the structure-activity relationships of thiophene-based compounds to develop more potent and selective drugs for a variety of diseases, including cancer and infectious diseases. researchgate.net

In materials science, the focus is on the development of novel thiophene-based materials with tailored optoelectronic properties for applications in next-generation electronic devices. thieme-connect.com This includes the synthesis of new thiophene-containing polymers and small molecules for use in more efficient solar cells, flexible displays, and advanced sensors. thieme-connect.comdtic.mil The interplay between synthesis, supramolecular organization, and the resulting optoelectronic properties is a key area of investigation. thieme-connect.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H19NO5S B376129 Ethyl methylthiophene-3-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H19NO5S

Molecular Weight

409.5g/mol

IUPAC Name

ethyl 2-[(3-acetyloxybenzoyl)amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C22H19NO5S/c1-3-27-22(26)19-18(15-8-5-4-6-9-15)13-29-21(19)23-20(25)16-10-7-11-17(12-16)28-14(2)24/h4-13H,3H2,1-2H3,(H,23,25)

InChI Key

FVZXEUFIYZUVQD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)OC(=O)C

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)OC(=O)C

Origin of Product

United States

Mechanistic Investigations and Reactivity Profiles of Ethyl Methylthiophene 3 Carboxylic Acid Derivatives

Reaction Pathways Involving the Thiophene (B33073) Ring System

The thiophene ring in ethyl methylthiophene-3-carboxylate derivatives is susceptible to a range of transformations, primarily electrophilic substitution and metallation-based reactions. The regioselectivity of these reactions is dictated by the combined electronic effects of the activating methyl group and the deactivating, meta-directing ethyl carboxylate group.

Electrophilic Substitution Patterns

The thiophene nucleus is inherently electron-rich and readily undergoes electrophilic substitution. The presence of both an electron-donating methyl group and an electron-withdrawing carboxylate group on the ring leads to a nuanced reactivity pattern. The methyl group activates the ring towards electrophilic attack, primarily at the ortho and para positions relative to it, while the ester group deactivates the ring and directs incoming electrophiles to the meta position.

In the case of ethyl 2-methylthiophene-3-carboxylate, the methyl group at C2 strongly activates the C5 position. The ester at C3 deactivates the ring, particularly at the adjacent C2 and C4 positions. Consequently, electrophilic substitution is predicted to occur preferentially at the C5 position. For ethyl 5-methylthiophene-3-carboxylate, the methyl group at C5 activates the C4 position, but this position is meta to the deactivating ester group. The C2 position is also activated by the C5-methyl group (para-like position) and is ortho to the deactivating ester. Therefore, electrophilic attack is generally favored at the C2 position.

An example of electrophilic halogenation is the bromination of 3-methylthiophene (B123197), which yields 2,4-dibromo-3-methylthiophene, indicating the high reactivity of the positions alpha to the sulfur atom. nih.gov Similarly, ethyl thiophene-3-carboxylate undergoes dibromination at the 2 and 5 positions. ossila.com For ethyl methylthiophene-3-carboxylate, the substitution pattern is a result of the combined directing effects of both substituents.

The Vilsmeier-Haack reaction, which involves formylation using a Vilsmeier reagent (typically generated from DMF and phosphorus oxychloride), is an effective method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings. ijpcbs.comwikipedia.orgchemistrysteps.comorganic-chemistry.org Given the electron-rich nature of the thiophene ring, derivatives of ethyl methylthiophene-3-carboxylic acid are expected to undergo this reaction, with the site of formylation depending on the specific isomer.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on Ethyl Methylthiophene-3-carboxylate Isomers

IsomerActivating Group (CH₃) PositionDeactivating Group (COOEt) PositionPredicted Major Substitution Position
Ethyl 2-methylthiophene-3-carboxylateC2C3C5
Ethyl 4-methylthiophene-3-carboxylateC4C3C2 or C5
Ethyl 5-methylthiophene-3-carboxylateC5C3C2

Metallation-Based Transformations

Metallation, typically achieved through the use of strong organolithium bases like n-butyllithium (n-BuLi), followed by quenching with an electrophile, is a powerful tool for the functionalization of thiophenes. nih.gov The regioselectivity of deprotonation is governed by the acidity of the ring protons, which is influenced by the electronic effects of the substituents.

For ethyl 2-methylthiophene-3-carboxylate, the proton at the C5 position is generally the most acidic and is preferentially abstracted by a strong base. The resulting lithiated species can then react with various electrophiles to introduce a wide range of functional groups at this position. A known method for the synthesis of ethyl 2-methylthiophene-3-carboxylate avoids the use of strong bases like n-butyllithium, highlighting that such metallation pathways are established but can present safety challenges on a large scale. nih.gov

Alternatively, halogen-metal exchange offers another route to generate organometallic intermediates. For instance, a halogenated thiophene derivative can be converted into a Grignard reagent. wikipedia.orgleah4sci.commasterorganicchemistry.com A practical route to access substituted thiophenecarboxylic acids involves the bromination of a methylthiophene, followed by the formation of a Grignard reagent and subsequent carbonation with carbon dioxide. nih.gov This strategy underscores the utility of metallation in the synthesis of more complex thiophene derivatives.

Table 2: Examples of Metallation-Based Transformations

Starting MaterialReagentsIntermediateProductReference
2-Bromo-3-methylthiophene1. Mg, THF; 2. Dimethylcarbonate3-Methyl-2-thienylmagnesium bromideMethyl 3-methyl-2-thiophenecarboxylate nih.gov
2,4-Dibromo-3-methylthiophene1. MeMgBr; 2. CO₂4-Bromo-3-methyl-2-thienylmagnesium bromide4-Bromo-3-methyl-2-thiophenecarboxylic acid nih.gov
Tetrachlorothiophene1. n-BuLi or Mg; 2. CO₂Lithiated or Grignard speciesTrichloro-2-thiophenecarboxylic acid nih.gov

Functional Group Interconversions of the Ester Moiety

The ethyl carboxylate group of this compound is a versatile functional handle that can be readily converted into other functionalities such as carboxylic acids, amides, and hydrazides, or transformed into different esters via transesterification.

Hydrolysis to Carboxylic Acids

The hydrolysis of the ethyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : This is a reversible reaction typically carried out by heating the ester in the presence of an excess of water and a strong acid catalyst, such as dilute sulfuric acid.

Base-Mediated Hydrolysis (Saponification) : This is an irreversible process where the ester is treated with a stoichiometric amount of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. The reaction yields the carboxylate salt, which upon subsequent acidification, provides the free carboxylic acid. This method is generally preferred for its high yield and irreversibility.

Amidation and Hydrazide Formation

The ester group can be converted into an amide or a hydrazide, which are important functional groups in medicinal chemistry.

Amidation : The direct reaction of an ester with an amine to form an amide is generally slow. More commonly, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCCI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net Alternatively, direct aminolysis can sometimes be achieved under more forcing conditions. The synthesis of various thiophene-2-carboxamide derivatives has been reported through cyclization strategies. nih.gov

Hydrazide Formation : Carbohydrazides are typically prepared by the reaction of an ester with hydrazine (B178648) hydrate (B1144303), often in a protic solvent like ethanol (B145695) under reflux. ajgreenchem.com This is the most standard method for this transformation. An alternative efficient method involves the conversion of the corresponding carboxylic acid to an activated ester or amide, which then reacts with hydrazine to yield the hydrazide in high purity. hhu.de The reaction of ethyl esters with hydrazine hydrate is a common route to produce the corresponding carbohydrazides. ajgreenchem.com

Transesterification Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. masterorganicchemistry.comnih.govorganic-chemistry.orgpsu.edu This equilibrium-driven reaction can be catalyzed by either an acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a base (e.g., sodium alkoxide). To drive the equilibrium towards the desired product, the alcohol reactant is typically used in a large excess. For example, reacting ethyl methylthiophene-3-carboxylate with methanol (B129727) under acidic or basic conditions will yield methyl methylthiophene-3-carboxylate and ethanol. masterorganicchemistry.comresearchgate.net A variety of catalysts, including scandium(III) triflate and silica (B1680970) chloride, have been shown to be effective for the transesterification of carboxylic esters. organic-chemistry.org

Table 3: Summary of Functional Group Interconversions of the Ester Moiety

TransformationReagentsProduct Functional GroupGeneral Conditions
Hydrolysis (Acidic)H₂O, H⁺ (e.g., H₂SO₄)Carboxylic AcidHeating in excess water
Hydrolysis (Basic)1. NaOH or KOH; 2. H₃O⁺Carboxylic AcidStoichiometric base, then acid workup
Amidation1. Hydrolysis; 2. Amine, Coupling Agent (e.g., EDC, HOBt)AmideTwo-step process via carboxylic acid
Hydrazide FormationHydrazine Hydrate (N₂H₄·H₂O)HydrazideReflux in alcohol
TransesterificationAlcohol (R'OH), Acid or Base CatalystEster (COOR')Reflux in excess alcohol

Reactivity of Substituent Groups on the Thiophene Nucleus

The reactivity of the thiophene ring is significantly influenced by the nature of its substituents. Both methyl and amino groups, when attached to the thiophene nucleus, exhibit distinct chemical behaviors that are crucial for the further functionalization of these molecules.

Reactions of Methyl and Amino Substituents

The methyl and amino groups on the thiophene ring can undergo a variety of chemical transformations. These reactions are fundamental for creating a diverse range of thiophene derivatives with potential applications in various fields of chemistry.

Reactions of the Methyl Group:

The methyl group attached to a thiophene ring can be a site for several important chemical reactions, primarily radical halogenation and oxidation.

Side-Chain Bromination: The methyl group on thiophene derivatives can undergo free-radical bromination, typically using N-bromosuccinimide (NBS) as the brominating agent. masterorganicchemistry.comorganic-chemistry.org This reaction, often initiated by light or a radical initiator, selectively introduces a bromine atom onto the methyl group, forming a bromomethylthiophene derivative. tcichemicals.comgoogle.com The reaction proceeds via a free-radical chain mechanism where a bromine radical abstracts a hydrogen atom from the methyl group, creating a stabilized benzylic-type radical, which then reacts with a molecule of Br₂ generated in situ from NBS. masterorganicchemistry.com The presence of an electron-withdrawing group like an ester on the thiophene ring can influence the reaction conditions required.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can oxidize the methyl group of a thiophene derivative to a carboxylic acid group. researchgate.netmasterorganicchemistry.comyoutube.com This reaction requires the presence of at least one hydrogen atom on the carbon attached to the ring (a benzylic hydrogen). libretexts.org The reaction typically proceeds under heating in a basic or neutral solution, followed by acidification to yield the thiophenecarboxylic acid. The exact mechanism is complex but is thought to involve the initial formation of a manganese ester.

Reactions of the Amino Group:

The amino group on a thiophene ring is a versatile functional group that can act as a nucleophile, leading to a variety of substitution and condensation reactions.

N-Alkylation: The nitrogen atom of the amino group can be alkylated using alkyl halides. The reaction of 2-aminothiophenes with alkylating agents can be challenging and may require specific conditions, such as the use of a base like cesium carbonate and an additive like tetrabutylammonium (B224687) iodide in a solvent like DMF, to proceed under milder conditions. nih.gov A general approach for the selective N-alkylation of aromatic amines involves the formation of an imine with an aldehyde, followed by reduction with a reducing agent like sodium borohydride. umich.eduresearchgate.net

N-Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides to form the corresponding N-acylaminothiophene derivatives. nih.govdoubtnut.comyoutube.com This reaction is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. Typically, the reaction is carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. youtube.com

Diels-Alder Type Reactions: In some cases, 2-aminothiophenes can act as dienes in [4+2] cycloaddition reactions, for example, with quinones. This reaction involves the butadiene-like fragment of the thiophene ring. chemistrysteps.com

Elucidation of Reaction Mechanisms in Thiophene Ester Synthesis

The synthesis of ethyl methylthiophene-3-carboxylate and its derivatives is commonly achieved through the esterification of the corresponding thiophenecarboxylic acid. The most fundamental and widely used method for this transformation is the Fischer esterification. chemistrysteps.combyjus.comorganic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.com

Fischer Esterification Mechanism:

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water. mdpi.comnih.gov The mechanism involves several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the thiophenecarboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.comnih.gov This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by the Alcohol: The alcohol (in this case, ethanol) acts as a nucleophile and attacks the activated carbonyl carbon. nih.gov This leads to the formation of a tetrahedral intermediate, where the oxygen from the alcohol is now bonded to the former carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion (the protonated alcohol moiety) to one of the hydroxyl groups of the tetrahedral intermediate. This transfer is often facilitated by the solvent or other base present in the reaction mixture. This step converts a poor leaving group (-OH) into a good leaving group (-OH₂⁺). nih.gov

Elimination of Water: The tetrahedral intermediate collapses, and a molecule of water is eliminated. The lone pair of electrons on the remaining hydroxyl group helps to push out the water molecule, reforming a double bond with the carbon atom.

Deprotonation: The final step is the deprotonation of the protonated ester by a weak base (such as a water molecule or another molecule of the alcohol) to yield the final ester product and regenerate the acid catalyst. nih.gov

To drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed, for instance, by azeotropic distillation. organic-chemistry.orgmasterorganicchemistry.com

Computational and Theoretical Chemistry Studies on Ethyl Methylthiophene 3 Carboxylic Acid Analogues

Quantum Chemical Analyses of Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental to understanding the intrinsic properties of molecules. These studies provide a detailed picture of the electron distribution and molecular geometry, which are crucial determinants of a compound's reactivity and interaction with other molecules. For derivatives of thiophene (B33073) carboxylic acid, these analyses have been particularly insightful.

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For thiophene derivatives, DFT calculations, often employing basis sets like 6-311G(d,p), have been used to determine bond lengths, bond angles, and dihedral angles. mdpi.com These calculated geometric parameters are often in good agreement with experimental data, providing a reliable foundation for further computational analysis. jetir.org The optimization process involves finding the minimum energy conformation of the molecule, which is essential for understanding its stability and reactivity.

Table 1: Selected Optimized Geometric Parameters for a Thiophene Carboxylic Acid Analogue
ParameterCalculated Value (B3LYP/6-311G(d,p))
C-S Bond Length (Å)1.72 - 1.74
C=O Bond Length (Å)~1.21
C-C (ring) Bond Length (Å)1.37 - 1.45
C-S-C Bond Angle (°)~92
O=C-O Bond Angle (°)~123

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. mdpi.com In studies of thiophene carboxylic acid derivatives, the HOMO is typically localized over the thiophene ring and the sulfur atom, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the carboxylic acid group, suggesting this region is susceptible to nucleophilic attack. mdpi.com A smaller HOMO-LUMO gap implies a more reactive molecule. mdpi.com

Table 2: Frontier Molecular Orbital Energies for a Thiophene Carboxylic Acid Derivative
OrbitalEnergy (eV)
HOMO-6.5 to -7.0
LUMO-1.5 to -2.0
Energy Gap (ΔE)4.5 to 5.5

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the delocalization of electron density and the nature of bonding within a molecule. It examines the interactions between filled and vacant orbitals, which can reveal stabilizing hyperconjugative interactions. For thiophene derivatives, NBO analysis has been used to quantify the charge transfer between different parts of the molecule, such as from the lone pairs of the sulfur and oxygen atoms to the antibonding orbitals of the ring and carbonyl group. jetir.org

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In the MEP of thiophene carboxylic acid analogues, the negative potential (red and yellow regions) is typically concentrated around the oxygen atoms of the carboxylic acid group, indicating these are the most likely sites for electrophilic attack. The positive potential (blue regions) is usually found around the hydrogen atoms and the sulfur atom, suggesting these areas are prone to nucleophilic attack. mdpi.com

Fukui function analysis is a more quantitative method for predicting the local reactivity of a molecule. It identifies which atoms are most susceptible to electrophilic, nucleophilic, or radical attack by analyzing the change in electron density when an electron is added or removed. This analysis provides a more refined prediction of reactivity compared to MEP maps alone and is a powerful tool in understanding the chemical behavior of thiophene derivatives.

Molecular Modeling for Intermolecular Interactions

Understanding how a molecule interacts with other molecules is crucial, especially in the context of biological systems or materials science. Molecular modeling techniques provide valuable insights into these intermolecular interactions.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor or target), which is typically a protein. This method is widely used in drug discovery to screen for potential drug candidates and to understand the mechanism of action of existing drugs. For thiophene derivatives, which have shown a range of biological activities, molecular docking studies have been employed to investigate their interactions with various protein targets. nih.gov These simulations can identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the thiophene derivative and the amino acid residues of the protein's active site. The binding affinity, often expressed as a docking score, can be used to rank potential compounds and guide further experimental studies. nih.gov

Table 3: Example of Molecular Docking Results for a Thiophene Derivative with a Protein Target
CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Thiophene Carboxylic Acid AnalogueTopoisomerase IIα-7.5Lys, Asp, Arg

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and stability. mdpi.com For thiophene carboxamide derivatives, MD simulations have been used to assess the stability of ligand-protein complexes by analyzing parameters such as the root mean square deviation (RMSD). mdpi.com Lower RMSD values, typically less than 3 nm, are indicative of greater structural stability, suggesting the ligand is well-fitted within a binding pocket. mdpi.com

In the context of carboxylic acids, computational studies highlight the importance of conformational analysis. For instance, research on acetic acid using both quantum mechanical calculations and atomistic molecular dynamics simulations has investigated the relative energetic stabilities of its syn and anti conformations. nih.gov Such studies are crucial as the conformation of the carboxyl group can be influenced by its environment, such as the presence of solvent molecules. nih.gov

For analogues of ethyl methylthiophene-3-carboxylic acid, such as thiophene-3-carboxylic acid and 3-methylthiophene-2-carboxylic acid, computational studies using Density Functional Theory (DFT) have been performed to evaluate different conformers. researchgate.net These conformers arise from rotations around the single C-C bond between the thiophene ring and the carboxylic acid group, as well as the C-O bond within the carboxyl group. researchgate.net

In a crystallographic study of a related compound, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, the dihedral angle between the mean planes of the thiophene ring and the ethoxycarbonyl group was found to be 0.68 (11)°, indicating a nearly coplanar arrangement. researchgate.net Similarly, for ethyl 2-amino-4-methylthiophene-3-carboxylate, the dihedral angle between the thiophene ring and the C7, O1, and O2 moiety of the ester group is reported to be 1.65 (10)° for one molecule in the asymmetric unit and 2.1 (2)° for the other, also suggesting a high degree of planarity. nih.gov While these are static crystal structures, they provide a valuable starting point for understanding the low-energy conformations that would be explored during molecular dynamics simulations. The stability of these planar conformations is often attributed to the delocalization of π-electrons across the thiophene ring and the carboxyl or ester group.

Table 1: Dihedral Angles in Analogues of this compound

CompoundGroups Forming Dihedral AngleDihedral Angle (°)Reference
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylateThiophene ring and ethoxycarbonyl group0.68 (11) researchgate.net
Ethyl 2-amino-4-methylthiophene-3-carboxylate (Molecule A)Thiophene ring and C7, O1, O2 moiety1.65 (10) nih.gov
Ethyl 2-amino-4-methylthiophene-3-carboxylate (Molecule B)Thiophene ring and C7, O1, O2 moiety2.1 (2) nih.gov

Theoretical Prediction of Spectroscopic Characteristics

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules, including vibrational frequencies (FT-IR and Raman spectra). mdpi.com These theoretical spectra can aid in the assignment of experimental spectral bands.

A detailed vibrational analysis has been performed for 2-thiophene carboxylic acid (TCA), a structural analogue of the title compound. iosrjournals.org In this study, the molecular structure was optimized, and vibrational frequencies were calculated using the B3LYP/6-31G** level of theory. iosrjournals.org The calculated frequencies were then compared with experimental FT-IR and FT-Raman spectra. iosrjournals.org

Key vibrational modes for thiophene derivatives include C-H stretching, ring stretching, and C-S stretching vibrations. For heteroaromatic compounds like thiophene, the C-H stretching bands are typically observed in the region of 3100-3000 cm⁻¹. iosrjournals.org The aromatic ring stretching vibrations generally occur in the 1600-1350 cm⁻¹ region. iosrjournals.org The C-S stretching modes in the thiophene ring have been theoretically identified and compared with experimental data. iosrjournals.org

The table below presents a selection of theoretically predicted and experimentally observed vibrational frequencies for 2-thiophene carboxylic acid, which serves as a model for understanding the vibrational characteristics of substituted thiophene carboxylic acids.

Table 2: Selected Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for 2-Thiophene Carboxylic Acid

AssignmentTheoretical (Scaled B3LYP)Experimental FT-IRExperimental FT-RamanReference
C=O Stretch17201720- iosrjournals.org
Ring C=C Stretch152615301530 iosrjournals.org
Ring C-C Stretch141014131413 iosrjournals.org
Ring C-C Stretch135613541354 iosrjournals.org
C-H In-plane Bend-1283- iosrjournals.org
C-H In-plane Bend-11051114 iosrjournals.org
C-H In-plane Bend-1041- iosrjournals.org
C-S Stretch852-- iosrjournals.org
C-H Out-of-plane Bend-910- iosrjournals.org
C-H Out-of-plane Bend-858862 iosrjournals.org
C-S Stretch649647637 iosrjournals.org

Note: The data presented is for 2-thiophene carboxylic acid and serves as an illustrative example for the types of spectroscopic predictions possible for thiophene carboxylic acid derivatives.


Applications in Materials Science and Coordination Chemistry of Thiophene Carboxylic Acid Esters

Development of Organic Materials Based on Thiophene (B33073) Carboxylic Acid Ester Scaffolds

The inherent properties of the thiophene ring, such as its aromaticity and the ability of the sulfur atom's lone pairs to delocalize, make it a key component in the design of novel organic materials. mdpi.com The ester functionality provides a convenient handle for polymerization or modification, leading to a diverse array of materials with applications in electronics and optics.

Thiophene-based polymers are a significant class of conducting polymers. researchgate.net The introduction of a carboxylate group directly attached to the thiophene ring can influence the polymer's solubility, processability, and electronic properties. While research on polymers derived specifically from ethyl methylthiophene-3-carboxylate is not extensively documented, the broader class of poly(alkyl thiophene-3-carboxylates) has been synthesized and characterized. These polymers are part of the larger family of polythiophenes, which are known for their semiconductor-like behavior. nih.gov

The electrical conductivity of these materials originates from the delocalized π-electron system along the polymer backbone. researchgate.net For instance, poly(2-thiophen-3-yl-malonic acid), a polythiophene with two carboxylic acids per repeating unit, exhibits electrical conductivity characteristic of semiconductor materials, with a measured value of 10⁻⁵ S/cm. researchgate.net The arrangement of the polymer chains and the degree of π-orbital overlap are crucial factors determining the material's conductivity. The presence of substituents like the methyl and ethyl ester groups can affect the polymer's morphology and, consequently, its electronic properties. Thiophene-aromatic polymers, which include thiophene units in their backbone, are a class of conjugated polymers that have shown promise in various applications. nih.gov

Polymer Conductivity (S/cm) Key Features
Poly(2-thiophen-3-yl-malonic acid)10⁻⁵Soluble in aqueous base, conductivity characteristic of a semiconductor. researchgate.net
General PolythiophenesVariableTunable band gaps, good stability, used in OLEDs and OFETs. sigmaaldrich.com

This table presents data on the conductivity of related polythiophene derivatives to illustrate the potential of polymers based on ethyl methylthiophene-3-carboxylate.

The photoluminescent properties of materials derived from thiophene carboxylic acid esters make them suitable for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs). The emission color and efficiency can be tuned by modifying the chemical structure of the thiophene derivative.

For example, poly(thiophene-3-yl-acetic acid 8-quinolinyl ester) has been studied for its photoluminescence characteristics. osti.gov Its fluorescence quantum efficiency was found to increase with decreasing concentration in solution. osti.gov Furthermore, coordination polymers of zinc and europium with alpha-thiophene carboxylates exhibit strong red luminescence. researchgate.net In these materials, the thiophene ring can enhance the luminescence efficiency, and the energy from the π-π* excited state of the carboxylate ligand can be transferred to the metal ion, resulting in characteristic emissions. researchgate.net

Diarylethene molecules containing methyl-2-thiophenecarboxylic acid have been used to cross-link PbS quantum dots, demonstrating the ability to switch the photoluminescence of the quantum dots with UV and visible light. nih.gov This highlights the potential for creating photoswitchable materials for advanced optical applications. Thiophene derivatives are generally considered suitable for functional materials like organic light-emitting diodes due to their reversible oxidation at low potentials. nih.gov

Material Luminescence Properties Potential Application
Poly(thiophene-3-yl-acetic acid 8-quinolinyl ester)Concentration-dependent fluorescence quantum efficiency. osti.govLight-emitting layers
Zinc and Europium α-thiophene carboxylate polymerStrong red luminescence. researchgate.netRed-light-emitting devices
Diarylethene-crosslinked PbS quantum dotsPhotoswitchable photoluminescence. nih.govOptical memory, sensors

This table summarizes the photoluminescent properties and potential applications of materials derived from related thiophene carboxylic acids and their esters.

Thiophene-based azo dyes are a significant class of synthetic colorants. sapub.org The thiophene ring often imparts a high degree of brightness to the dye compared to analogous carbocyclic systems. sapub.org Ethyl methylthiophene-3-carboxylate derivatives can serve as important precursors in the synthesis of these dyes. For instance, 2-amino-3-carbethoxy-4,5-dimethylthiophene, a closely related compound, is used as a diazo component in the synthesis of disperse polymeric dyes. researchgate.net

The general strategy involves the diazotization of an aminothiophene derivative, which is then coupled with a suitable coupling component to form the azo dye. sapub.orgresearchgate.net The substituents on the thiophene ring, including the methyl and ester groups, can influence the final color and fastness properties of the dye. sapub.org For example, modifications at different positions on the thiophene nucleus have been a key strategy in the evolution of azothiophenes for various applications. sapub.org

Formation and Characterization of Metal-Organic Complexes

The carboxylate group of methylthiophene-3-carboxylic acid (the hydrolyzed form of the ester) is an excellent ligand for coordinating with metal ions, leading to the formation of metal-organic complexes and coordination polymers. longdom.org The sulfur atom in the thiophene ring can also participate in coordination, although this is less common than coordination through the carboxylate group. longdom.orgdntb.gov.ua

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. Thiophene carboxylates are effective ligands for the construction of these materials. For example, cobalt(II) and manganese(II) have been used to synthesize three-dimensional coordination polymers with thiophene-2,5-dicarboxylic acid. researchgate.net These structures often exhibit interesting properties, such as photoluminescence. researchgate.net

The synthesis of these coordination polymers is typically carried out under solvothermal conditions, where the metal salt and the thiophene carboxylic acid ligand are heated in a suitable solvent. mdpi.com The resulting structures can be one-, two-, or three-dimensional, depending on the coordination preferences of the metal ion and the geometry of the ligand. mdpi.com For instance, a one-dimensional linear coordination polymer of Zn(II) and a two-dimensional network of Cd(II) have been synthesized using a pyrene-functionalized isophthalic acid ligand. mdpi.com While specific examples with 2-methylthiophene-3-carboxylate are less common in the literature, the principles of coordination chemistry suggest its suitability for forming similar polymeric structures.

Thiophene carboxylates can coordinate to metal ions in various modes, including monodentate, bidentate chelating, and bidentate bridging. researchgate.net The specific coordination mode depends on several factors, such as the metal ion, the solvent, and the presence of other ligands. In transition metal carboxylate complexes, the most common coordination modes are κ¹- (O-monodentate), κ² (O,O-bidentate), and bridging. wikipedia.org

In complexes with N-(2-pyridyl)-3-thienylalkyl-carboxamide ligands, coordination typically occurs through the carbonyl oxygen and the pyridine (B92270) nitrogen atoms, with the thiophene ring not participating in coordination. nih.gov The infrared spectra of these complexes show a lowering of the amide I band frequency, which is consistent with coordination by the carbonyl oxygen atom. nih.gov The thiophene ring's ability to act as a ligand is well-established, with the sulfur atom capable of coordinating to metal ions. longdom.org However, in the presence of the more strongly coordinating carboxylate group, the thiophene sulfur is less likely to be involved in the primary coordination sphere.

Synthetic Utility of Ethyl Methylthiophene 3 Carboxylic Acid in Complex Chemical Syntheses

Role as a Versatile Synthetic Building Block for Advanced Molecules

The thiophene-3-carboxylate scaffold is a privileged structure in medicinal chemistry and materials science, and its methyl-substituted ethyl ester derivatives are highly valued for their role in building complex molecules. researchgate.netmdpi.commedchemexpress.com The presence of the ester and methyl groups, along with the reactive thiophene (B33073) ring, allows for a diversity-oriented synthesis approach. researchgate.net A safe and efficient process for preparing ethyl 2-methylthiophene-3-carboxylate on a multikilogram scale has been developed, which avoids the use of strong bases and cryogenic conditions, highlighting its industrial importance as a starting material. nih.gov

One of the most significant applications of this scaffold is in the synthesis of fused heterocyclic systems. For instance, derivatives of ethyl aminothiophene-carboxylate are key precursors for thieno[3,2-d]pyrimidines and thieno[2,3-d]pyrimidines, which are core structures in many biologically active compounds. nih.govnih.gov These thienopyrimidines are known to act as potent kinase inhibitors, such as FMS inhibitors, which are crucial in regulating tumor-associated macrophages. nih.gov

The general synthetic utility is demonstrated by the Gewald reaction, a multicomponent condensation that produces highly substituted 2-aminothiophenes, such as ethyl 2-amino-4-methylthiophene-3-carboxylate. organic-chemistry.orgwikipedia.orgresearchgate.net This specific derivative is a widely used building block for pharmaceuticals and agrochemicals due to the reactivity of its amino and carboxylate groups. nih.govchemimpex.com The amino group can be readily acylated or used in cyclization reactions, while the ester can be hydrolyzed or converted into an amide, providing numerous pathways for molecular elaboration. chemimpex.comiucr.orgnih.govnih.gov

The following table summarizes the synthesis of a key thiophene building block via the Gewald Reaction.

Table 1: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

Reactants Catalyst/Base Solvent Conditions Product Yield Reference
Acetone, Ethyl cyanoacetate, Elemental Sulfur Diethylamine Ethanol (B145695) Stirred for 3h at 50°C Ethyl 2-amino-4-methylthiophene-3-carboxylate 85% iucr.org, iucr.org
Acetone, Ethyl cyanoacetate, Elemental Sulfur Morpholine (B109124) Ethanol Heated to 40°C, then stirred overnight Ethyl 2-amino-4-methylthiophene-3-carboxylate 44% researchgate.net

Strategies for Derivatization and Scaffold Modification

The ethyl methylthiophene-3-carboxylate scaffold offers several avenues for derivatization, allowing for systematic modification to explore structure-activity relationships (SAR) in drug discovery and materials science. The primary sites for modification are the ester functional group, the methyl group, and the thiophene ring itself.

Ester Group Modification: The ethyl ester is a versatile handle for a variety of chemical transformations.

Amidation: The ester can be converted into a wide range of carboxamides by reaction with primary or secondary amines. nih.govresearchgate.net This is a common strategy in medicinal chemistry to introduce new functionalities and modulate the biological activity of the parent molecule. For example, thiophene carboxamides have been synthesized and evaluated for their anticancer properties. nih.govnih.gov The coupling is often facilitated by reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). nih.govthermofisher.com

Hydrolysis: Saponification of the ester to the corresponding carboxylic acid provides a key intermediate for further reactions. mdpi.comnih.gov The resulting thiophene-3-carboxylic acid can be coupled with amines, alcohols, or used in cyclization reactions. medchemexpress.com

Reduction: The ester can be reduced to a primary alcohol, which can then be used in subsequent synthetic steps.

Thiophene Ring Functionalization: The thiophene ring can undergo electrophilic substitution reactions, although the directing effects of the existing substituents must be considered. Halogenation, nitration, and acylation can introduce new functional groups onto the ring, enabling further modifications through cross-coupling reactions like the Suzuki or Stille couplings.

Condensation and Cyclization Reactions: The true synthetic power of this building block is realized in its use to construct fused-ring systems. As seen with the closely related 2-aminothiophene derivatives, the functional groups can react intramolecularly or with external reagents to form bicyclic and polycyclic structures. For instance, reaction of ethyl 2-aminothiophene-3-carboxylates with reagents like triethyl orthoformate and sodium azide (B81097) can lead to the formation of thieno[2,3-d] organic-chemistry.orgwikipedia.orgresearchgate.nettriazolo[1,5-a]pyrimidines. nih.gov Similarly, reaction with isothiocyanates can yield thieno[2,3-d]pyrimidine (B153573) cores. researchgate.net

The table below outlines common derivatization strategies.

Table 2: Key Derivatization Reactions

Reaction Type Reagents Functional Group Targeted Resulting Moiety Reference
Amidation Amine, DCC, DMAP Ester Carboxamide nih.gov
Hydrolysis LiOH or NaOH Ester Carboxylic Acid mdpi.com
Cyclocondensation Hydrazine (B178648) Hydrate (B1144303) Ester / Amino Group Fused Pyrimidine Ring (e.g., Thienotriazolopyrimidine) nih.gov
Cyclocondensation Isothiocyanate Amino Group Fused Thiourea / Pyrimidine Ring researchgate.net

Applications in the Synthesis of Agrochemicals

The thiophene carboxamide structure is a recognized pharmacophore in the agrochemical industry, and ethyl methylthiophene-3-carboxylate derivatives are valuable intermediates for creating new crop protection agents. chemimpex.comgoogle.com

A significant example is the development of the fungicide silthiofam. The synthesis of this novel wheat fungicide involves a thiophene-3-carboxylate intermediate. researchgate.net Furthermore, related thiophene carboxamide derivatives have been synthesized and tested for their inhibitory activity against Gaeumannomyces graminis var. tritici, the fungal pathogen responsible for "take-all" disease in wheat, demonstrating the potential of this chemical class in controlling serious crop diseases. researchgate.net

Patents have been filed for the production of 3-methyl-2-thiophenecarboxylic acid, explicitly stating its utility as an intermediate for producing agrochemicals. google.com Another direct application is seen in the development of potent herbicides. A complex sulfonylurea herbicide, identified as 3-thiophenecarboxylic acid, 4-((((4,5-dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazol-1-yl)carbonyl)amino)sulfonyl)-5-methyl-, is built upon a 5-methyl-thiophene-3-carboxylic acid core, showcasing the direct incorporation of this scaffold into a commercial pesticide class. herts.ac.uk

The following table lists examples of agrochemicals derived from the methylthiophene carboxylic acid scaffold.

Table 3: Agrochemicals Derived from Methylthiophene Carboxylic Acid Scaffolds

Compound Class Target Application Core Scaffold Reference
Thiophene Carboxamides Fungicide Thiophene-3-carboxylate researchgate.net
Sulfonylureas Herbicide 5-Methyl-thiophene-3-carboxylic acid herts.ac.uk
General Agrochemicals Pest Control 2-Amino-4-methylthiophene-3-carboxylate chemimpex.com

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